4-Chloroquinazolin-6-yl acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloroquinazolin-6-yl acetate involves selective nucleophilic attacks and esterification reactions. For example, compounds have been synthesized by nucleophilic attack at C-1 of 1-bromo-3-chloropropane by potassium salts of related quinazolin-6-ols, prepared from acetates in multiple steps (Cai et al., 2019). Other methods include the condensation of amino-mercapto triazoles with chloroacetaldehyde and other chlorinated reagents to form heterocyclic systems containing bridged nitrogen atoms (Hui et al., 2000).
Molecular Structure Analysis
X-ray crystallography and spectral analysis have been pivotal in determining the molecular structures of 4-Chloroquinazolin-6-yl acetate derivatives. Studies have shown that these compounds can crystallize in various systems, with molecular stacking influenced by weak hydrogen bonding, highlighting the compound's potential for forming diverse molecular architectures (Cai et al., 2019).
Chemical Reactions and Properties
4-Chloroquinazolin-6-yl acetate derivatives undergo various chemical reactions, including nucleophilic substitution, esterification, and condensation, to produce compounds with potential biological activities. For instance, these derivatives have been used to synthesize compounds with significant antimicrobial and anticancer activities (Mehta et al., 2019).
Scientific Research Applications
Quinazolinone and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological and pharmacological activities . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have shown potential in areas such as:
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Anticancer Research : Quinazoline derivatives have been used in the development of anticancer drugs . For example, erlotinib and gefitinib, which are used for treating lung and pancreatic cancers, are quinazoline derived compounds .
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Drug Discovery : Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
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Organic Synthesis : Quinazoline derivatives have been used in organic synthesis . They are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis .
Safety And Hazards
properties
IUPAC Name |
(4-chloroquinazolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6(14)15-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGXLOBLBWVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596956 | |
Record name | 4-Chloroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-6-yl acetate | |
CAS RN |
179246-11-8 | |
Record name | 6-Quinazolinol, 4-chloro-, 6-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179246-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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